4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid
Description
4-(4-Ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a structurally complex molecule featuring:
- A 4-ethoxyphenyl group: Aromatic ring substituted with an ethoxy (-OCH₂CH₃) moiety.
- 4-oxobutanoic acid backbone: A four-carbon chain with a ketone at position 4 and a carboxylic acid terminus.
- Amino-linked imidazole: A secondary amine connected to a propyl chain terminating in a 1H-imidazol-1-yl group.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-15-6-4-14(5-7-15)17(22)12-16(18(23)24)20-8-3-10-21-11-9-19-13-21/h4-7,9,11,13,16,20H,2-3,8,10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBMLXMECBNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and imidazole components. One common approach is to first synthesize the ethoxyphenyl derivative, followed by the introduction of the imidazole group through nucleophilic substitution reactions. The final step involves the formation of the butanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolium salts.
Substitution: : The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed for substitution reactions.
Major Products Formed
Oxidation: : Phenolic acids and quinones.
Reduction: : Imidazolium salts.
Substitution: : Derivatives with different functional groups attached to the ethoxy position.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights structural analogs from the literature, focusing on shared motifs and functional variations.
5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones ()
- Structural similarities: Contains the 3-(1H-imidazol-1-yl)propyl side chain. Features a nitrogen-rich heterocycle (1,2,4-triazol-3-one) instead of the oxobutanoic acid backbone.
- Synthesized via condensation of ethyl hydrazinecarboxylates with N-(3-aminopropyl)imidazole, a distinct route compared to the target compound’s likely synthesis .
2-Ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide ()
- Structural similarities: Shares the 3-(1H-imidazol-1-yl)propylamino group. Contains an ethoxyphenyl moiety (4,5-dimethyl substitution vs. 4-ethoxy in the target).
- Key differences: Replaces the oxobutanoic acid with a sulfonamide (-SO₂NH₂) group, enhancing hydrogen-bonding capacity but altering acidity. The additional methyl groups on the aromatic ring may increase lipophilicity .
3-(3-(1H-Imidazol-1-yl)propyl)-1-(3-bromobenzyl)-imidazolidine-2,4-dione ()
- Structural similarities :
- Includes the 3-(imidazolyl)propyl chain.
- Brominated aromatic ring (similar to ethoxyphenyl in electronic effects).
- Key differences: Imidazolidinedione core replaces the oxobutanoic acid, introducing cyclic ureido functionality.
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20, )
- Structural similarities :
- Substituted phenyl group (4-methoxy vs. 4-ethoxy).
- Imidazoline ring (dihydroimidazole) instead of a propyl-linked imidazole.
- Synthesized via condensation with 2-amino-imidazoline hydrobromides, indicating divergent reactivity .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid ()
- Structural similarities: Contains a butanoic acid chain and nitrogen heterocycle (benzimidazole).
- Key differences: Benzimidazole replaces the imidazole-propylamino group. Synthesis involves NaOH-mediated hydrolysis followed by acetic acid neutralization, a method applicable to carboxylic acid derivatives .
Structural and Functional Comparison Table
Biological Activity
The compound 4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid and features a complex structure that suggests potential biological activity. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 370.45 g/mol. It contains an ethoxyphenyl group, an imidazole ring, and an amino group, which contribute to its biological activities.
Antimicrobial Activity
Research has shown that derivatives of 4-oxobutanoic acid possess significant antimicrobial properties. For instance, similar compounds have been synthesized and tested against various bacterial strains, demonstrating notable antibacterial and antifungal activities. In particular:
- Antifungal Activity : Compounds derived from 4-oxobutanoic acid have exhibited potent antifungal effects against pathogens such as Aspergillus fumigatus and Helminthosporium sativum, with inhibition rates exceeding 90% in some derivatives .
- Antibacterial Activity : Studies have reported effective growth inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with certain derivatives showing over 30% inhibition at lower concentrations .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar frameworks have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Inhibition of COX Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This action may reduce inflammation and pain associated with various conditions .
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways:
- Tyrosinase Inhibition : Some studies indicate that derivatives of 4-oxobutanoic acid can inhibit tyrosinase, an enzyme linked to melanin production in melanoma cells. This inhibition could be leveraged for therapeutic strategies against skin cancers .
Case Studies
-
Synthesis and Testing of Derivatives :
In a study conducted by researchers synthesizing amide derivatives from chiral 4-oxobutanoic acids, several compounds were evaluated for their antimicrobial effectiveness. The results indicated that modifications to the side chains significantly impacted biological activity, highlighting the importance of structural variations in enhancing efficacy . -
In Vivo Studies :
Another study focused on the anti-inflammatory effects of similar compounds in animal models demonstrated significant reductions in edema and inflammatory markers after treatment with these derivatives, suggesting their potential for therapeutic use in inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
